1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds are numerous and diverse, given the wide range of biological activities these compounds can exhibit .
Pharmacokinetics
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea” or “3-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-(3,4-dichlorophenyl)urea”, but specific information would be needed to make accurate predictions.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets .
Biological Activity
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring and a urea moiety, which are known to interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea
- Molecular Formula : C15H17Cl2N3O
- Molecular Weight : 324.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This is particularly relevant for metalloproteins such as carbonic anhydrases, which are involved in various physiological processes .
- Receptor Binding : The compound may also bind to G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways and leading to physiological responses such as inflammation modulation .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain urea derivatives can inhibit the activity of cyclooxygenases (COX), enzymes involved in the inflammatory response. The IC50 values for related compounds against COX-2 have been reported as low as 23.8 μM .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Urea derivatives have been evaluated against various bacterial strains, showing moderate antimicrobial effects with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for some derivatives .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The imidazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research on similar imidazole-containing compounds has indicated promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Inhibition of Carbonic Anhydrase : A study demonstrated that imidazole derivatives significantly inhibited human carbonic anhydrase II (hCA II), with IC50 values in the nanomolar range. This suggests potential applications in treating conditions like glaucoma or edema .
- Antimicrobial Efficacy : A series of urea derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds displaying significant antibacterial activity at concentrations lower than 250 μg/mL.
Data Summary Table
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJYCGNDPKDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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